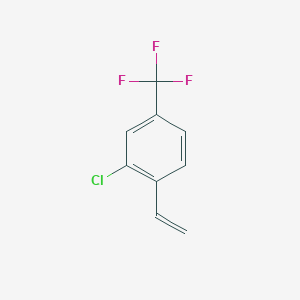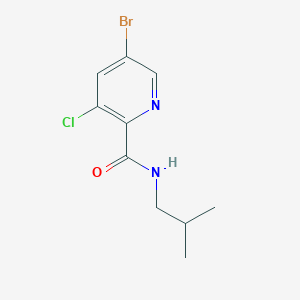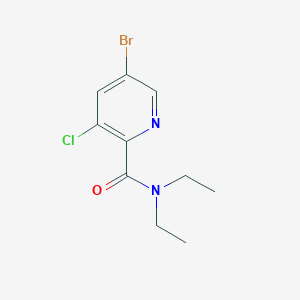
5-Bromo-3-chloro-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-N-methylpicolinamide: is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . It is a derivative of picolinamide, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-methylpicolinamide typically involves the bromination and chlorination of N-methylpicolinamide. The process can be summarized as follows:
Bromination: N-methylpicolinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is typically performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-N-methylpicolinamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), solvents like dimethylformamide (DMF) or acetonitrile, and reaction temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), solvents like water or acetone, and reaction temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from 0°C to room temperature.
Major Products:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Formation of reduced derivatives such as amines or alcohols.
科学的研究の応用
Chemistry: 5-Bromo-3-chloro-N-methylpicolinamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 5-Bromo-3-chloro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the signaling pathways associated with the receptor.
類似化合物との比較
5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide: This compound differs by the presence of a methoxy group instead of a hydrogen atom on the nitrogen.
5-Bromo-3-chloro-N-ethylpicolinamide: This compound has an ethyl group instead of a methyl group on the nitrogen.
5-Bromo-3-chloro-N-phenylpicolinamide: This compound has a phenyl group instead of a methyl group on the nitrogen.
Uniqueness: 5-Bromo-3-chloro-N-methylpicolinamide is unique due to its specific substitution pattern on the picolinamide core The presence of both bromine and chlorine atoms, along with the N-methyl group, imparts distinct chemical and biological properties to the compound
特性
IUPAC Name |
5-bromo-3-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)6-5(9)2-4(8)3-11-6/h2-3H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFPCFCUORZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
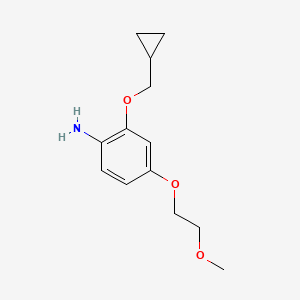


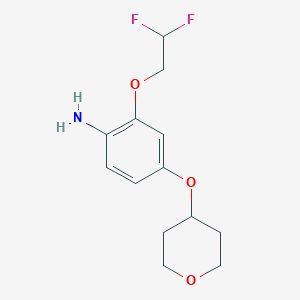


![5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine](/img/structure/B8172752.png)

